L-methionine
Overview
Description
D-Methionine is an enantiomer of the essential amino acid methionine. It is a sulfur-containing amino acid with the molecular formula C5H11NO2S. Methionine plays a crucial role in various biochemical processes, including protein synthesis, methylation reactions, and the synthesis of other sulfur-containing compounds. D-Methionine, specifically, has been studied for its potential therapeutic applications and unique properties compared to its L-enantiomer.
Mechanism of Action
Target of Action
Methionine is an essential amino acid that plays a crucial role in various cellular functions. It primarily targets the methylation reactions , redox maintenance , polyamine synthesis , and coupling to folate metabolism , thus coordinating nucleotide and redox status .
Mode of Action
Methionine interacts with its targets through a series of complex biochemical reactions. It contributes to the maintenance of cellular redox status by providing homocysteine as a substrate for the transsulfuration pathway . It also serves as a methyl donor in transmethylation reactions . Furthermore, methionine is involved in the synthesis of S-adenosylmethionine (SAM), a universal methyl donor in numerous cellular methylation reactions .
Biochemical Pathways
Methionine is involved in several key metabolic pathways:
- Transmethylation Cycle : Methionine is converted to SAM, which serves as a methyl group donor for various methylation reactions .
- Transsulfuration Pathway : Methionine can be metabolized to cysteine, another important amino acid .
- Polyamine Synthesis : A significant portion of methionine is utilized for the synthesis of SAM, which is involved in polyamine synthesis .
- Redox Maintenance : Methionine contributes to the maintenance of cellular redox status by providing homocysteine as a substrate for the transsulfuration pathway, which ultimately produces the antioxidant glutathione (GSH) .
Pharmacokinetics
The pharmacokinetics of methionine are complex and involve several steps of chemical reactions . Methionine is commonly found as a component in total parenteral nutrition . The bioavailability of methionine is influenced by dietary intake and the presence of other nutrients .
Result of Action
Methionine’s action results in a host of cellular functions including methylation reactions, redox maintenance, polyamine synthesis, and coupling to folate metabolism, thus coordinating nucleotide and redox status . It also contributes to the maintenance of cellular redox status by providing homocysteine as a substrate for the transsulfuration pathway, which ultimately produces the antioxidant glutathione (GSH) .
Action Environment
Environmental factors, particularly dietary composition, can have a large effect on cellular methionine metabolism . The levels of methionine obtained from the diet can influence tumor cell metabolism and may allow for tumor-specific metabolic vulnerabilities that can be influenced by diet . Therefore, the action, efficacy, and stability of methionine can be influenced by environmental factors such as diet .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Methionine can be synthesized through several methods, including chemical synthesis and microbial fermentation. One common chemical synthesis route involves the Strecker synthesis, where an aldehyde is reacted with ammonia and hydrogen cyanide, followed by hydrolysis to yield the amino acid. Another method involves the resolution of racemic methionine using chiral catalysts or enzymes to separate the D- and L-enantiomers .
Industrial Production Methods: Industrial production of D-Methionine often involves microbial fermentation using genetically modified bacteria. These bacteria are engineered to overproduce D-Methionine by optimizing metabolic pathways and using specific culture conditions. The fermentation process is followed by purification steps to isolate D-Methionine from the fermentation broth .
Chemical Reactions Analysis
Types of Reactions: D-Methionine undergoes various chemical reactions, including:
Oxidation: D-Methionine can be oxidized to methionine sulfoxide and further to methionine sulfone.
Substitution: D-Methionine can participate in substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, hypochlorite
Reduction: Dithiothreitol, methionine sulfoxide reductases
Substitution: Various nucleophiles depending on the desired product
Major Products:
- Methionine sulfoxide
- Methionine sulfone
- Various substituted methionine derivatives
Scientific Research Applications
D-Methionine has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in oxidative stress and protein repair mechanisms.
Industry: Used in animal feed supplements to improve growth and health of livestock.
Comparison with Similar Compounds
L-Methionine: The L-enantiomer of methionine, commonly found in nature and used in protein synthesis.
Methionine Sulfoxide: An oxidized form of methionine, involved in redox regulation.
Methionine Sulfone: A further oxidized form of methionine.
Uniqueness: D-Methionine is unique due to its specific stereochemistry, which can result in different biological activities compared to this compound. For example, D-Methionine has been shown to have protective effects against certain types of cellular damage that this compound does not .
Properties
IUPAC Name |
(2R)-2-amino-4-methylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
Record name | methionine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Methionine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883369 | |
Record name | D-Methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Colorless or white solid with a faint odor; [HSDB] White powder; [Sigma-Aldrich MSDS] | |
Record name | Methionine | |
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Vapor Pressure |
0.00000052 [mmHg] | |
Record name | Methionine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15470 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
348-67-4 | |
Record name | D-Methionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=348-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methionine D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Methionine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02893 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | D-Methionine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D-Methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-methionine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.894 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHIONINE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/868496F25R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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